molecular formula C9H5BrFNO2 B1415559 3-Bromo-5-cyano-2-fluorophenylacetic acid CAS No. 1807022-32-7

3-Bromo-5-cyano-2-fluorophenylacetic acid

Cat. No. B1415559
M. Wt: 258.04 g/mol
InChI Key: QYKWGZOUMGNXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-5-cyano-2-fluorophenylacetic acid” is a chemical compound with the molecular formula C9H5BrFNO21. It is intended for research use only and is not suitable for human or veterinary use1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “3-Bromo-5-cyano-2-fluorophenylacetic acid”. However, similar compounds such as “3-Bromo-5-fluorophenylboronic acid” and “3-Cyano-5-fluorophenylboronic acid” are often used as reactants for the preparation of functionalized dihalophenylboronic acid via lithiation of dihalophenyl dioxazaborocines and reaction with electrophiles23.



Molecular Structure Analysis

The molecular structure of “3-Bromo-5-cyano-2-fluorophenylacetic acid” is defined by its molecular formula C9H5BrFNO21. Unfortunately, I couldn’t find more detailed information about its molecular structure.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “3-Bromo-5-cyano-2-fluorophenylacetic acid”. However, similar compounds are often used as reactants in various chemical reactions45.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-cyano-2-fluorophenylacetic acid” are not well-documented. However, it is known to be a solid powder6.


Future Directions

The future directions for “3-Bromo-5-cyano-2-fluorophenylacetic acid” are not clear as it is a research chemical. Its potential applications will depend on the results of future studies.


Please note that this information is based on the limited data available and may not be fully accurate or complete. Always consult with a qualified professional or refer to the relevant safety data sheets when handling chemicals.


properties

IUPAC Name

2-(3-bromo-5-cyano-2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-7-2-5(4-12)1-6(9(7)11)3-8(13)14/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKWGZOUMGNXEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-cyano-2-fluorophenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-cyano-2-fluorophenylacetic acid
Reactant of Route 2
3-Bromo-5-cyano-2-fluorophenylacetic acid
Reactant of Route 3
3-Bromo-5-cyano-2-fluorophenylacetic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-cyano-2-fluorophenylacetic acid
Reactant of Route 5
3-Bromo-5-cyano-2-fluorophenylacetic acid
Reactant of Route 6
3-Bromo-5-cyano-2-fluorophenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.